Tris(4-aminophenyl)methane
Overview
Description
Tris(4-aminophenyl)methane, also known as 4,4’,4’'-methylidynetri-aniline, is a triphenylmethane derivative with the molecular formula C19H19N3. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. It is a white to light yellow crystalline powder that is soluble in methanol and has a melting point of 208°C .
Mechanism of Action
Target of Action
Tris(4-aminophenyl)methane, also known as 4,4’,4’'-methanetriyltrianiline, primarily targets the HCV helicase . The HCV helicase is an essential enzyme in the life cycle of the Hepatitis C virus, playing a crucial role in the replication of the viral RNA .
Mode of Action
This compound acts as a weak inhibitor of the HCV helicase . It shows weak HCV helicase inhibition, with 30% inhibition at a concentration of 100 μM . This interaction with the HCV helicase leads to a decrease in the replication of the Hepatitis C virus .
Biochemical Pathways
The biochemical pathway affected by this compound is the Hepatitis C virus replication pathway . By inhibiting the HCV helicase, the compound interferes with the replication of the viral RNA, thereby affecting the life cycle of the Hepatitis C virus .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the HCV helicase . This inhibition leads to a decrease in the replication of the Hepatitis C virus, thereby potentially reducing the viral load in the host organism .
Action Environment
General guidelines for handling this compound suggest that it should be stored at room temperature, protected from light . It is also recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
Tris(4-aminophenyl)methane has been found to interact with HCV helicase, an enzyme crucial for the replication of the Hepatitis C virus . The nature of this interaction is inhibitory, albeit weak, with a 30% inhibition observed at a concentration of 100 μM .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory action on HCV helicase . By inhibiting this enzyme, this compound can potentially interfere with the replication of the Hepatitis C virus within host cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to HCV helicase, thereby inhibiting the enzyme’s activity . This interaction can lead to a decrease in the replication of the Hepatitis C virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-aminophenyl)methane can be synthesized through the condensation reaction of 4-nitrobenzaldehyde with aniline, followed by reduction of the resulting intermediate. The reaction typically involves the use of a reducing agent such as hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(4-aminophenyl)methane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Tris(4-aminophenyl)methane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tetrakis(4-aminophenyl)methane: This compound has a similar structure but contains an additional aromatic ring, making it more complex and potentially more reactive.
Tris(4-aminophenyl)amine: This compound has a similar amine functionality but differs in its overall structure and reactivity.
Uniqueness: Tris(4-aminophenyl)methane is unique due to its specific inhibitory action on hepatitis C virus helicase and its versatility in forming various derivatives through chemical reactions. Its applications in both biological and industrial fields highlight its multifaceted nature .
Properties
IUPAC Name |
4-[bis(4-aminophenyl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H,20-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUMIBSPEHFSLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203282 | |
Record name | Benzeneamine, 4,4',4''-methylidynetris- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-61-8 | |
Record name | 4,4′,4′′-Methylidynetris[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4',4''-Methylidynetrianiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneamine, 4,4',4''-methylidynetris- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-methylidynetrianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4',4''-METHYLIDYNETRIANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF739T3GE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tris(4-aminophenyl)methane contribute to enhanced thermal and mechanical properties in epoxy resins?
A1: this compound can act as a reactive modifier in epoxy resin formulations. [] The three amine groups present in its structure can react with epoxy groups, leading to the formation of a crosslinked network. This crosslinking significantly enhances the thermal and mechanical properties of the resulting epoxy resin. Moreover, the presence of multiple amine groups allows for the formation of a hydrogen-bonded network within the material. This network further contributes to its enhanced properties. []
Q2: What makes this compound suitable for iodine capture applications?
A2: The compound serves as a precursor for synthesizing covalent organic nanospheres (CONs), particularly CON-TT, through a Schiff base condensation reaction with terephthalaldehyde. [] The resulting CON-TT possesses a uniform nanospherical shape, a high specific surface area, abundant benzene rings, and effective imine sorption sites, all contributing to its remarkable iodine adsorption capacity. [] The combination of physisorption and chemisorption mechanisms enables a reversible iodine adsorption capacity reaching 4.80 g g−1. [] This highlights the potential of this compound-derived materials for environmental remediation applications.
Q3: Can this compound be used in flame-retardant materials?
A3: Yes, researchers have successfully synthesized a novel phosphorus-containing triamine, 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-yl-tris(4-aminophenyl) methane (dopo-ta), using this compound as a starting material. [] This compound acts as a curing agent for epoxy resins, imparting excellent flame-retardant properties without compromising the glass transition temperature (Tg). [] The cured epoxy resins exhibited high Tg values, reaching 171 °C and 190 °C for DGEBA/dopo-ta and hp7200/dopo-ta systems, respectively. [] The flame retardancy of these systems increased with phosphorus content, achieving a UL-94 V-0 rating at relatively low phosphorus content. []
Q4: How can the self-association behavior of this compound derivatives be characterized?
A4: Researchers have synthesized various branched and dendritic aromatic amides using this compound as a core molecule. [] These derivatives exhibit strong self-association in solution due to hydrogen bonding between the amide groups. [] This self-association behavior has been investigated and confirmed using techniques like 1H NMR spectroscopy and vapor-pressure osmometry. [] These methods provide insights into the extent and strength of intermolecular interactions, shedding light on the self-assembly properties of these materials.
Q5: What analytical methods are employed to quantify this compound?
A5: High-performance liquid chromatography (HPLC) has been established as a reliable method for the quantitative analysis of this compound. [] Researchers have successfully determined the optimal HPLC conditions, establishing a linear regression equation with a high correlation coefficient (0.9998). [] This method exhibits a wide linear range, good precision (variation coefficient of 0.5%), and a low detection limit (0.7 ng/L). [] Moreover, the method demonstrated a high recovery rate (101.55%), ensuring accurate quantification of the compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.